3-(2,4-Dibromophenoxy)azetidine
Overview
Description
3-(2,4-Dibromophenoxy)azetidine is a chemical compound with the molecular formula C9H9Br2NO and a molecular weight of 306.98 g/mol .
Synthesis Analysis
Azetidines can be synthesized through various methods. One such method involves the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines . Another method involves the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction .
Molecular Structure Analysis
The molecular structure of 3-(2,4-Dibromophenoxy)azetidine is based on the azetidine core, a four-membered nitrogen-containing heterocycle . The azetidine ring is functionalized with a 2,4-dibromophenoxy group .
Chemical Reactions Analysis
Azetidines are known for their unique reactivity, which is driven by the considerable ring strain of the four-membered heterocycle . They can undergo various reactions, including ring contraction, cycloaddition reactions, C–H activation, coupling with Grignard reagents, and strain-release homologation .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2,4-Dibromophenoxy)azetidine include its molecular formula (C9H9Br2NO) and molecular weight (306.98 g/mol) . More specific properties such as melting point, boiling point, and density were not found in the retrieved information.
Scientific Research Applications
Synthesis and Applications in Medicinal Chemistry
Synthesis and Derivatization of Azetidines : Azetidines, including 3-(2,4-Dibromophenoxy)azetidine, are valuable in drug discovery due to their unique chemical space. They are synthesized from N-Cbz azetidinols and can be further derivatized into drug-like compounds through modifications on the azetidine nitrogen and the aromatic groups (Denis et al., 2018).
Anticancer Potential : A class of thiourea compounds bearing the 3-(4-methoxyphenyl)azetidine moiety exhibited potent anticancer activity against various human cancer cell lines. This highlights the role of azetidines as a core structure in the design of novel antitumor agents (Parmar et al., 2021).
Inhibition of STAT3 Signaling in Breast Cancer : Azetidine-based small molecules, which potentially include 3-(2,4-Dibromophenoxy)azetidine, have shown to inhibit STAT3 DNA-binding activity and block tumor growth in human breast cancer xenografts (Yue et al., 2019).
Biochemical Research and Synthetic Chemistry
Biochemical Evaluation in Tubulin-Targeting Agents : Certain azetidine derivatives, including 3-(2,4-Dibromophenoxy)azetidine, have been investigated for their potential as tubulin-targeting antitumor agents. Their structure-activity relationships reveal insights into their antiproliferative properties (Greene et al., 2016).
Synthesis of Functionalized Azetidines : Innovative synthetic methods, such as the aza Paternò-Büchi reaction, have been developed to create functionalized azetidines, which are significant in medicinal chemistry. This highlights the ongoing research in efficiently incorporating azetidines into pharmaceutical structures (Becker et al., 2019).
Synthesis of Azetidin-3-ones : Research on azetidine, a four-membered nitrogen heterocycle, has led to the synthesis of azetidin-3-ones, which serve as substrates for the synthesis of functionalized azetidines. These are not found in nature but have significant potential in synthetic chemistry (Ye et al., 2011).
Role in Metabotropic Glutamate Receptors : Azetidine derivatives have been tested for activity at human metabotropic glutamate receptors, demonstrating their potential influence on neurotransmission and neurodegenerative diseases (Knöpfel et al., 1995).
Future Directions
properties
IUPAC Name |
3-(2,4-dibromophenoxy)azetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7/h1-3,7,12H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVDOMWGHVFNMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=C(C=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101304161 | |
Record name | 3-(2,4-Dibromophenoxy)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101304161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dibromophenoxy)azetidine | |
CAS RN |
1219960-98-1 | |
Record name | 3-(2,4-Dibromophenoxy)azetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219960-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,4-Dibromophenoxy)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101304161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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